molecular formula C7H11ClN2O3 B2917979 2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide CAS No. 2411268-83-0

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide

Cat. No. B2917979
CAS RN: 2411268-83-0
M. Wt: 206.63
InChI Key: MZZJORXTSLOWMC-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazolidinone . It is a potent inhibitor of the coagulation enzyme Factor Xa (FXa) and has been identified as a promising target for anticoagulant therapy . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, THF, MeNH2, MeOH, N2H4âH2O, MeOH .


Molecular Structure Analysis

The molecular formula of this compound is CHClNOS. It has an average mass of 563.065 Da and a monoisotopic mass of 562.165283 Da . The X-ray crystal structure of the compound in complex with human FXa has been determined, providing insights into the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The compound is a potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHClNOS, an average mass of 563.065 Da, and a monoisotopic mass of 562.165283 Da .

Mechanism of Action

The compound acts as an inhibitor of the blood coagulation factor Xa and can be used as an agent for the prophylaxis and/or treatment of thromboembolic diseases . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Future research may focus on further optimizing the compound’s potency, selectivity, and oral bioavailability, as well as evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

2-chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O3/c1-4(8)6(11)9-2-5-3-13-7(12)10-5/h4-5H,2-3H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJORXTSLOWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide

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